![molecular formula C19H19N3O3 B2924961 3-methylbenzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946371-46-6](/img/structure/B2924961.png)
3-methylbenzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
The compound you mentioned is a complex organic molecule that likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also appears to have a methoxyphenyl group and a methylbenzyl group attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a cyclization reaction. The methoxyphenyl and methylbenzyl groups would likely be added in subsequent steps .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. These properties can be determined through various laboratory experiments .Scientific Research Applications
Synthesis and Structural Analysis
The compound 3-Methylbenzyl 1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxylate is synthesized through a metal-free multi-component reaction involving primary amine, ketones, and 4-nitrophenyl azide. This process leads to the formation of the heterocyclic aromatic 1,2,3-triazole ring, confirmed by spectral analysis including infrared spectroscopy, nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (Vo, 2020). The chemical structure and properties of similar triazole compounds have been extensively studied, providing insights into their electronic, nonlinear optical properties, and molecular dynamics through experimental and theoretical methods, including density functional theory (DFT) calculations (Beytur & Avinca, 2021).
Antimicrobial Activity
One significant application of this compound and its derivatives is in the antimicrobial domain. The antibacterial and antifungal activities of synthesized 1,2,3-triazole derivatives have been tested against a variety of pathogens, demonstrating potential as antimicrobial agents. Such compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as Candida albicans fungus (Vo, 2020).
Interaction Analysis and Molecular Docking
The structural analysis and interaction studies of triazole derivatives provide valuable information for drug design and development. For example, the molecular docking and DFT calculation techniques have been employed to study the tautomeric properties, conformations, and anti-cancer properties of triazole-based compounds. These studies help in understanding the binding affinities and interaction mechanisms of triazole compounds with biological targets, aiding in the development of potent inhibitors for various diseases (Karayel, 2021).
Enzyme Inhibition
Triazole derivatives have also been investigated for their enzyme inhibition capabilities, particularly targeting enzymes like cholinesterase. These compounds exhibit moderate to strong inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter degradation. Such activities suggest their potential application in treating diseases characterized by cholinesterase dysregulation, including Alzheimer's disease (Arfan et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3-methylphenyl)methyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-5-4-6-15(11-13)12-25-19(23)18-14(2)22(21-20-18)16-7-9-17(24-3)10-8-16/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYGTHKQZOFLHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methylbenzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate |
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